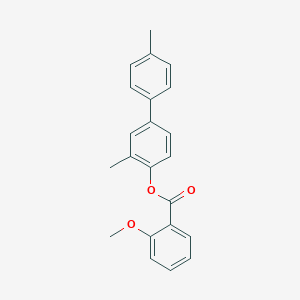
3,4'-DIMETHYLBIPHENYL-4-YL 2-METHOXYBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate typically involves the following steps:
Formation of 3,4’-Dimethyl[1,1’-biphenyl]: This can be achieved through a Grignard reaction where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,4’-dimethyl-1,1’-biphenyl is then esterified with 2-methoxybenzoic acid under acidic conditions to form 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-carboxybenzoate.
Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylbiphenyl: Lacks the methoxybenzoate group, making it less versatile in certain applications.
3,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the ester functionality, limiting its reactivity.
4,4’-Dimethyl-1,1’-biphenyl: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is unique due to the presence of both the biphenyl core and the methoxybenzoate group. This combination imparts distinct chemical properties, making it useful in a wide range of applications from synthetic chemistry to biological research.
Propiedades
Fórmula molecular |
C22H20O3 |
|---|---|
Peso molecular |
332.4g/mol |
Nombre IUPAC |
[2-methyl-4-(4-methylphenyl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H20O3/c1-15-8-10-17(11-9-15)18-12-13-20(16(2)14-18)25-22(23)19-6-4-5-7-21(19)24-3/h4-14H,1-3H3 |
Clave InChI |
ZXDMVZCVIQSKIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]benzoic acid](/img/structure/B390487.png)
![4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE](/img/structure/B390489.png)






![4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B390498.png)
![4-(6-{4-[(3-Methylbenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 3-methylbenzoate](/img/structure/B390499.png)
![4-bromo-N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]aniline](/img/structure/B390502.png)
![(5Z)-2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390505.png)
![3-methyl-5-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B390507.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
